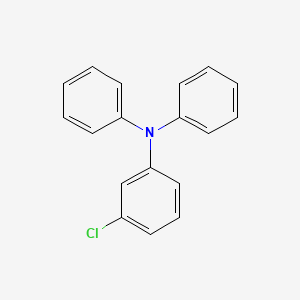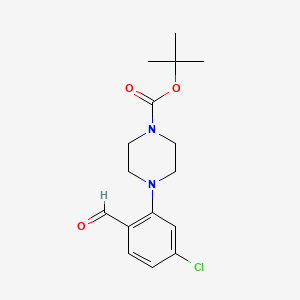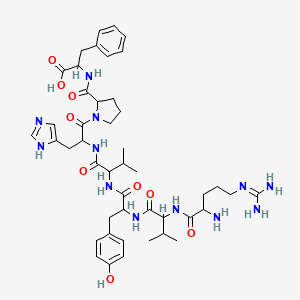
(Val4)-Angiotensin III H-Arg-Val-Tyr-Val-His-Pro-Phe-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Val4)-Angiotensin III H-Arg-Val-Tyr-Val-His-Pro-Phe-OH is a peptide compound that plays a significant role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body. This compound is a derivative of angiotensin II, with a substitution at the fourth position by valine. It is known for its vasoconstrictive properties, which means it can narrow blood vessels and increase blood pressure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Val4)-Angiotensin III H-Arg-Val-Tyr-Val-His-Pro-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, phenylalanine, is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (proline) is coupled using a coupling reagent like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid (histidine, valine, tyrosine, valine, arginine).
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and large-scale purification techniques like preparative HPLC are employed to ensure high purity.
化学反应分析
Types of Reactions
(Val4)-Angiotensin III H-Arg-Val-Tyr-Val-His-Pro-Phe-OH can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine.
Reduction: Disulfide bonds, if present, can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can produce oxo-histidine, while reduction of disulfide bonds yields free thiol groups.
科学研究应用
(Val4)-Angiotensin III H-Arg-Val-Tyr-Val-His-Pro-Phe-OH has several scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in the renin-angiotensin system and its effects on blood pressure regulation.
Medicine: Explored as a potential therapeutic agent for hypertension and cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用机制
The mechanism of action of (Val4)-Angiotensin III H-Arg-Val-Tyr-Val-His-Pro-Phe-OH involves binding to angiotensin receptors on the surface of cells. This binding triggers a cascade of intracellular events that lead to vasoconstriction, increased blood pressure, and fluid retention. The primary molecular targets are the angiotensin II type 1 (AT1) receptors, which mediate most of the physiological effects of the peptide.
相似化合物的比较
Similar Compounds
Angiotensin II: The parent compound, which has a similar structure but lacks the valine substitution at the fourth position.
Angiotensin I: A precursor to angiotensin II, with a longer peptide chain.
Angiotensin IV: A shorter peptide derived from angiotensin II, with different biological activities.
Uniqueness
(Val4)-Angiotensin III H-Arg-Val-Tyr-Val-His-Pro-Phe-OH is unique due to its specific substitution at the fourth position, which can alter its binding affinity and activity compared to other angiotensin peptides. This makes it a valuable tool for studying the structure-activity relationships within the renin-angiotensin system.
属性
分子式 |
C45H64N12O9 |
|---|---|
分子量 |
917.1 g/mol |
IUPAC 名称 |
2-[[1-[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C45H64N12O9/c1-25(2)36(55-38(59)31(46)12-8-18-50-45(47)48)41(62)52-32(20-28-14-16-30(58)17-15-28)39(60)56-37(26(3)4)42(63)53-33(22-29-23-49-24-51-29)43(64)57-19-9-13-35(57)40(61)54-34(44(65)66)21-27-10-6-5-7-11-27/h5-7,10-11,14-17,23-26,31-37,58H,8-9,12-13,18-22,46H2,1-4H3,(H,49,51)(H,52,62)(H,53,63)(H,54,61)(H,55,59)(H,56,60)(H,65,66)(H4,47,48,50) |
InChI 键 |
IWPSLQXQAXIQLR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



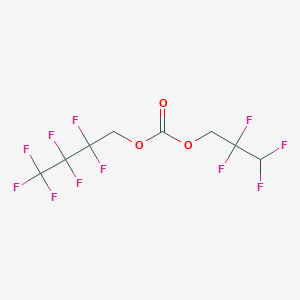

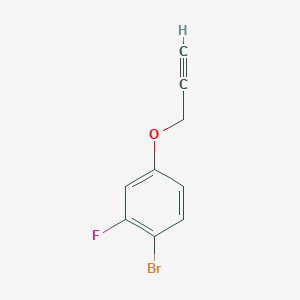
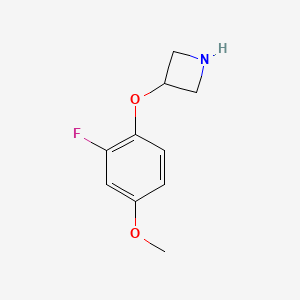
![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-methoxyaniline](/img/structure/B12085478.png)
![Methyl 2-benzyl-4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12085486.png)
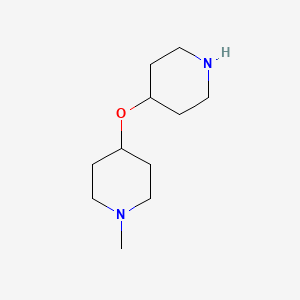

![(R)-N-[(S)-1-[2-[Di(adamantan-1-yl)phosphino]phenyl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12085495.png)
